1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
-
Polymer Science
- The compound can be used in the synthesis of block copolymers, as seen in a study involving the microphase separation of double-hydrophilic poly(carboxybetaine acrylate)-poly(2-methoxyethyl acrylate) block copolymers in water .
- The study found that these block copolymers produced particles in dilute aqueous solutions and microphase-separated structures in concentrated aqueous solutions .
- The assembly behavior was tolerant to NaCl concentration, providing molecular design guidelines for the use of double-hydrophilic microphase-separated compartments in physiological environments .
-
Metallurgy
- A compound containing a 2-methoxyethyl group was used to separate palladium (Pd) and platinum (Pt) from a hydrochloric acid aqueous solution .
- The new extractant, 2-((2-methoxyethyl)thio)-1H-benzimidazole (MOBI), showed a higher selectivity for Pd(II) than Pt(IV), with a separation coefficient between Pd(II) and Pt(IV) of 1246.40 .
- The mechanism of coordination between Pd(II) and MOBI was demonstrated through various spectroscopic methods .
-
Cell Enrichment
- Non-blood cells can attach to a blood-compatible poly(2-methoxyethyl acrylate) (PMEA) substrate through integrin-dependent and integrin-independent mechanisms because the PMEA substrate suppresses protein adsorption .
- This property is used for cell enrichment, as it allows for the attachment of specific cells to the substrate .
- The attachment behavior of cells to PMEA and its analogous polymers can be regulated, which can change the ratio of attached cells from a cell mixture .
-
Antisense Oligonucleotides
- 2’-O-methoxyethyl (2’-MOE) modified antisense oligonucleotides (ASOs) have emerged as a promising novel drug modality .
- ASOs are the most advanced class within the RNA-based therapeutics field .
- They have been used to address unmet medical needs, with six ASO drugs approved since 2016 and more candidates in clinical development .
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications that have not yet been fully explored.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a specific compound like “1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or a similar resource, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide you with more detailed and up-to-date information.
properties
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUGOSJLZCHJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
874196-94-8 | |
Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.